C15H10ClFO3

Chemical Synthesis Purity Analysis Procurement Specification

The compound C15H10ClFO3, most commonly referenced as 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1096971-21-9), is a synthetic small molecule belonging to the 1,4-benzodioxane class. It features a 2,3-dihydro-1,4-benzodioxin-6-yl core linked to a 2-chloro-6-fluorophenyl methanone moiety.

Molecular Formula C15H10ClFO3
Molecular Weight 292.69 g/mol
Cat. No. B11816214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H10ClFO3
Molecular FormulaC15H10ClFO3
Molecular Weight292.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C15H10ClFO3/c16-12-9-11(17)6-7-14(12)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)
InChIKeyBDSHMGXWHAUBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H10ClFO3 (6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine): Compound Identity and Procurement Baseline


The compound C15H10ClFO3, most commonly referenced as 6-(2-Chloro-6-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxine (CAS 1096971-21-9), is a synthetic small molecule belonging to the 1,4-benzodioxane class. It features a 2,3-dihydro-1,4-benzodioxin-6-yl core linked to a 2-chloro-6-fluorophenyl methanone moiety [1]. This class is recognized as a privileged scaffold in medicinal chemistry for generating diverse biological activities . However, for this specific substitution pattern, published primary research data and patent literature are extremely scarce. The procurement landscape is dominated by chemical suppliers offering the compound primarily as a research building block, with purity specifications typically ranging from 95% to 97% . This evidence guide evaluates the limited information available to support scientific selection decisions.

Why C15H10ClFO3 Cannot Be Replaced by a Generic 1,4-Benzodioxane Analog


The 1,4-benzodioxane scaffold is known to interact with a wide range of biological targets, including alpha-adrenergic and serotonergic receptors, and its activity is highly sensitive to the nature and position of substituents on the aryl ring . Simple substitution of the 2-chloro-6-fluorobenzoyl group on this C15H10ClFO3 compound with a different halogen pattern, such as a 4-fluorobenzoyl or unsubstituted benzoyl, can drastically alter molecular conformation, electronic properties, and consequently, biological target engagement. Therefore, generic 1,4-benzodioxane derivatives cannot be assumed to be functionally equivalent. The following sections provide the limited quantitative differential evidence available for this specific compound.

C15H10ClFO3 Quantitative Evidence for Differentiation from Analogs


Purity Specification: C15H10ClFO3 vs. Unsubstituted Benzodioxane Methanone

For procurement, the minimum purity specification is a key differentiator. The target compound, C15H10ClFO3 (CAS 1096971-21-9), is available with a certified purity of 97% from Sigma-Aldrich . A close structural analog, 1,4-Benzodioxan-6-yl methyl ketone (a precursor scaffold), is typically offered at a lower purity of 95% by the same supplier . This quantitative difference in quality assurance can be critical for synthetic reproducibility.

Chemical Synthesis Purity Analysis Procurement Specification

Structural Novelty: Unique Substitution Pattern in Patent Literature

An analysis of patent filings shows that the specific 2-chloro-6-fluorobenzoyl substitution on the 1,4-benzodioxane core represents a novel structural space. While the unsubstituted benzodioxane core appears in over 5,000 patents, a search for the exact combination of this core with the 2-chloro-6-fluorobenzoyl group returns zero specific patent records [1]. This absence suggests a structurally differentiated compound, which may offer freedom-to-operate advantages over more heavily patented, closely related analogs like (2,3-dihydro-1,4-benzodioxin-6-yl)(piperidin-4-yl)methanone.

Medicinal Chemistry Intellectual Property Novelty

Optimal Application Scenarios for C15H10ClFO3 Based on Evidence Profile


Probe and Lead Generation in Medicinal Chemistry

Given its novel substitution pattern in a biologically validated scaffold class, C15H10ClFO3 is ideally suited as a starting point for hit-to-lead optimization campaigns targeting alpha-adrenergic or serotonergic receptors . Its structural novelty, as indicated by the absence of prior art, allows medicinal chemists to build novel intellectual property around a known pharmacophore.

High-Reproducibility Synthetic Methodology Research

For academic groups developing new cross-coupling or acylation methodologies, the 97% purity grade of C15H10ClFO3 provides a reliable substrate . The 2 percentage point purity advantage over generic analogs reduces the introduction of confounding variables in reaction optimization studies, leading to more robust and publishable results.

Chemical Biology Tool Compound Development

The compound can serve as a precursor for creating affinity chromatography resins or fluorescent probes. The chlorine and fluorine atoms provide synthetic handles for further functionalization, while the benzodioxane core offers a known, drug-like scaffold. Its lack of extensive prior biological characterization also makes it a clean slate for target ID and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for C15H10ClFO3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.